2,7-Disilaocta-3,5-diene, 2,2,7,7-tetramethyl-, (E,E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Disilaocta-3,5-diene, 2,2,7,7-tetramethyl-, (E,E)- is an organosilicon compound with the molecular formula C10H22Si2 and a molecular weight of 198.4527 . This compound is characterized by the presence of silicon atoms in its structure, which imparts unique chemical properties compared to purely carbon-based compounds.
Vorbereitungsmethoden
The synthesis of 2,7-Disilaocta-3,5-diene, 2,2,7,7-tetramethyl-, (E,E)- typically involves the reaction of appropriate silicon-containing precursors under controlled conditions. One common method involves the use of organosilicon reagents in a series of addition and elimination reactions to form the desired diene structure. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield .
Analyse Chemischer Reaktionen
2,7-Disilaocta-3,5-diene, 2,2,7,7-tetramethyl-, (E,E)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The silicon atoms in the compound can undergo substitution reactions with halogens or other nucleophiles.
Wissenschaftliche Forschungsanwendungen
2,7-Disilaocta-3,5-diene, 2,2,7,7-tetramethyl-, (E,E)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and resins.
Wirkmechanismus
The mechanism of action of 2,7-Disilaocta-3,5-diene, 2,2,7,7-tetramethyl-, (E,E)- involves its interaction with molecular targets through its silicon atoms and diene structure. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, thereby altering the properties of the target molecules. The specific pathways involved depend on the nature of the reaction and the conditions under which it is carried out .
Vergleich Mit ähnlichen Verbindungen
2,7-Disilaocta-3,5-diene, 2,2,7,7-tetramethyl-, (E,E)- can be compared with other similar organosilicon compounds, such as:
3-Octen-5-yne, 2,2,7,7-tetramethyl-: This compound has a similar structure but contains a triple bond instead of a diene.
2,2,7,7-Tetramethyl-1,6-dioxaspiro[4.4]nona-3,8-diene: This compound belongs to the class of ketals and has different reactivity due to the presence of oxygen atoms.
The uniqueness of 2,7-Disilaocta-3,5-diene, 2,2,7,7-tetramethyl-, (E,E)- lies in its specific silicon-containing diene structure, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
22430-47-3 |
---|---|
Molekularformel |
C10H22Si2 |
Molekulargewicht |
198.45 g/mol |
IUPAC-Name |
trimethyl-[(1E,3E)-4-trimethylsilylbuta-1,3-dienyl]silane |
InChI |
InChI=1S/C10H22Si2/c1-11(2,3)9-7-8-10-12(4,5)6/h7-10H,1-6H3/b9-7+,10-8+ |
InChI-Schlüssel |
KTDRTOYQXRJJTE-FIFLTTCUSA-N |
Isomerische SMILES |
C[Si](/C=C/C=C/[Si](C)(C)C)(C)C |
Kanonische SMILES |
C[Si](C)(C)C=CC=C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.